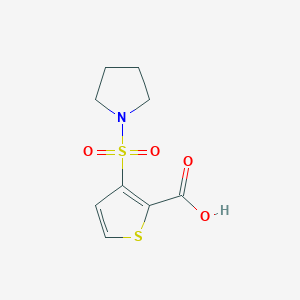

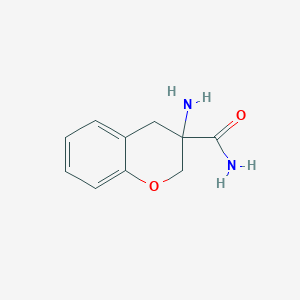

![molecular formula C19H21F3N4O2 B2683966 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide CAS No. 1775411-45-4](/img/structure/B2683966.png)

2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide” is a complex organic molecule. It contains several functional groups including a methoxy group, a trifluoromethyl group, a pyrimidine ring, a piperidine ring, and a benzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The pyrimidine ring could be formed through a condensation reaction . The piperidine ring could be formed through a cyclization reaction . The benzamide group could be introduced through a coupling reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The trifluoromethyl group would add electron-withdrawing character, while the methoxy group would add electron-donating character . The pyrimidine and piperidine rings would add rigidity to the structure .

Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The trifluoromethyl group could potentially undergo substitution reactions . The pyrimidine ring could potentially undergo electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and structure. For example, the trifluoromethyl group could increase its lipophilicity, while the presence of the pyrimidine and piperidine rings could influence its shape and size .

Scientific Research Applications

Synthesis and Derivative Studies

Synthesis of Novel Compounds : Abu‐Hashem et al. (2020) synthesized novel compounds including 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide derivatives as part of their study on anti-inflammatory and analgesic agents. They explored the use of these compounds in the preparation of various heterocyclic compounds with potential medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Conformational Studies on Dopamine Antagonists : Van de Waterbeemd and Testa (1983) conducted theoretical conformational analysis on 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide derivatives, considering their role as neuroleptic substituted benzamide drugs. They discussed the implications for the pharmacologically active conformers of these drugs (van de Waterbeemd & Testa, 1983).

Pharmaceutical Development

Development of Hypoglycemic Agents : Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives where 2-methoxy was replaced by various residues, leading to the development of active compounds like repaglinide, a drug used for type 2 diabetes (Grell et al., 1998).

Studies on Antineoplastic Agents : Gong et al. (2010) studied the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor. Their research revealed crucial insights into the metabolic pathways of this drug in humans, which included 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide related structures (Gong, Chen, Deng, & Zhong, 2010).

Analytical Chemistry and Pharmacology

- Capillary Electrophoresis of Related Substances : Ye et al. (2012) developed a capillary electrophoresis method for the separation of imatinib mesylate and related substances, including 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide derivatives, demonstrating its application in pharmaceutical quality control (Ye, Huang, Li, Xiang, & Xu, 2012).

Neuropharmacology

- Serotonin Receptor Studies in Alzheimer's : Kepe et al. (2006) used a 2-methoxy-N-(1-methyl-3-pyrrolidyl)benzamide derivative for the quantification of serotonin 1A (5-HT1A) receptor densities in Alzheimer's patients. This study highlights the potential of these compounds in neuropharmacological research (Kepe et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O2/c1-12-23-16(19(20,21)22)11-17(24-12)26-9-7-13(8-10-26)25-18(27)14-5-3-4-6-15(14)28-2/h3-6,11,13H,7-10H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHULWNWVGCISHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

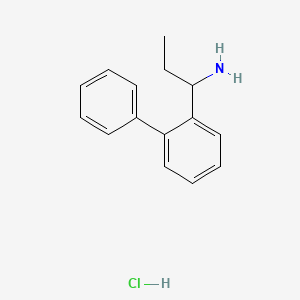

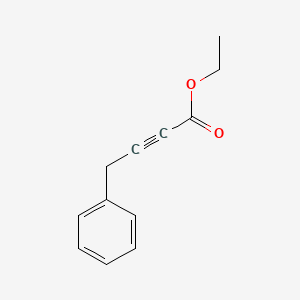

![[3,5-Bis(aminomethyl)cyclohexyl]methanamine;trihydrochloride](/img/structure/B2683884.png)

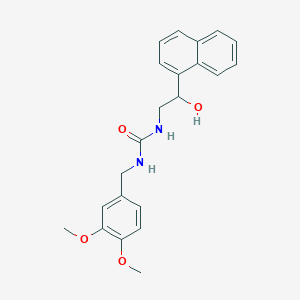

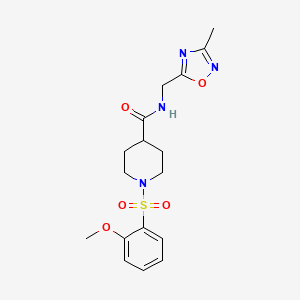

![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)

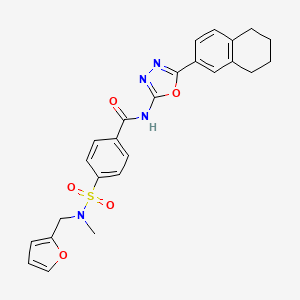

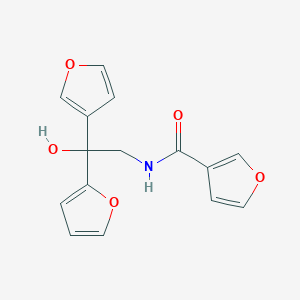

![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2683895.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[4-(2-pyridinyl)piperazino]-1-ethanone](/img/structure/B2683902.png)